molecular formula C12H10OS B15255388 2-(Naphthalen-2-ylsulfanyl)acetaldehyde

2-(Naphthalen-2-ylsulfanyl)acetaldehyde

Cat. No.: B15255388
M. Wt: 202.27 g/mol
InChI Key: SQBGQJZMZDVLPL-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-ylsulfanyl)acetaldehyde is an acetaldehyde derivative where the alpha hydrogen is substituted with a naphthalen-2-ylsulfanyl (thioether) group. Its molecular formula is C₁₂H₁₀OS, with a molecular weight of 202.28 g/mol. The compound combines the reactivity of the aldehyde functional group with the aromatic and electron-donating properties of the naphthalene-thioether moiety.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

2-naphthalen-2-ylsulfanylacetaldehyde

InChI

InChI=1S/C12H10OS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-7,9H,8H2

InChI Key

SQBGQJZMZDVLPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde typically involves the reaction of naphthalene-2-thiol with an appropriate aldehyde under controlled conditions. One common method is the reaction of naphthalene-2-thiol with chloroacetaldehyde in the presence of a base, such as sodium hydroxide, to yield 2-(Naphthalen-2-ylsulfanyl)acetaldehyde .

Industrial Production Methods

While specific industrial production methods for 2-(Naphthalen-2-ylsulfanyl)acetaldehyde are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-ylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Naphthalen-2-ylsulfanyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The sulfanyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Key Characteristics:

  • Structure : The naphthalene ring system enhances molecular rigidity and stability compared to simpler acetaldehyde derivatives. The sulfanyl group (C-S-C) is less polar than sulfonyl groups but participates in nucleophilic and coordination chemistry .
  • Synthesis : Likely synthesized via nucleophilic substitution between 2-naphthalenethiol () and a chloroacetaldehyde precursor, analogous to methods for indenylacetaldehyde derivatives (e.g., reductive amination or Wittig reactions) .
  • Applications: Potential uses include pharmaceutical intermediates, ligands for metal catalysis, or precursors for heterocyclic compounds, leveraging the thioether’s electron-donating properties .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(Naphthalen-2-ylsulfanyl)acetaldehyde with structurally related aldehydes:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
Acetaldehyde C₂H₄O 44.05 20.1 Volatile, carcinogenic, used in synthesis
Malonaldehyde (Propanedial) C₃H₄O₂ 72.06 72 Dimeric form stable, used in lipid peroxidation studies
2-(3-Chlorophenyl)acetaldehyde C₈H₇ClO 154.59 ~180 (estimated) Chlorine substituent enhances electrophilicity; used in odorant studies
2-(2-Nitrophenyl)acetaldehyde C₈H₇NO₃ 165.15 N/A Intermediate in indoline synthesis via nitro reduction
2-(1H-Inden-1-yl)acetaldehyde C₁₁H₁₀O 158.20 N/A Ligand precursor for titanium catalysts
2-(Naphthalen-2-ylsulfanyl)acetaldehyde C₁₂H₁₀OS 202.28 >200 (estimated) High molecular weight, aromatic stability, thioether reactivity

Notes:

  • The naphthalene-thioether group significantly increases boiling point and molecular weight compared to acetaldehyde, reducing volatility .
  • Thioethers (C-S-C) are less oxidized than sulfonyl groups (C-SO₂-C), making them more nucleophilic and redox-active .

Reactivity and Stability

  • Aldehyde Group : All compounds retain aldehyde reactivity (e.g., nucleophilic addition, oxidation to carboxylic acids). Substituents modulate reactivity:
    • Electron-withdrawing groups (e.g., nitro in 2-(2-nitrophenyl)acetaldehyde) enhance electrophilicity, aiding in condensation reactions .
    • Electron-donating groups (e.g., thioether in the target compound) stabilize intermediates in coordination chemistry .
  • Thioether vs. Sulfonyl: Unlike sulfonylacetic acid derivatives (e.g., 2-(naphthalen-2-ylsulfonyl)acetic acid, ), the thioether in 2-(naphthalen-2-ylsulfanyl)acetaldehyde is prone to oxidation but offers stronger σ-donor properties in metal complexes .

Biological Activity

2-(Naphthalen-2-ylsulfanyl)acetaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

2-(Naphthalen-2-ylsulfanyl)acetaldehyde is characterized by its unique structure, which includes a naphthalene moiety linked to a sulfanyl group and an aldehyde functional group. This structural configuration contributes to its reactivity and biological interactions.

Inhibition of Enzymatic Activity

Research has indicated that derivatives of naphthalene-based compounds can exhibit significant inhibitory effects on various enzymes. For instance, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a related compound, has been identified as a potent inhibitor of aminopeptidase N (APN) with an inhibition constant (K(i)) of 3.5 µM. This inhibition was associated with anti-angiogenic activity, suggesting potential therapeutic applications in cancer treatment .

CompoundTarget EnzymeInhibition Constant (K(i))
N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamideAminopeptidase N3.5 µM

Cytotoxicity and Antiproliferative Effects

Studies have explored the cytotoxic effects of naphthalene derivatives on various cancer cell lines. The presence of the sulfanyl group in 2-(Naphthalen-2-ylsulfanyl)acetaldehyde may enhance its ability to induce apoptosis in cancer cells. Preliminary findings suggest that compounds with similar structures can inhibit cell proliferation through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Case Study on Anti-Angiogenic Properties : A study demonstrated that N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide inhibited the invasion of bovine aortic endothelial cells induced by basic fibroblast growth factor (bFGF). This suggests that compounds containing the naphthalene-sulfanyl moiety could be developed as anti-cancer agents targeting angiogenesis .
  • Cytotoxicity Assessment : In vitro studies have shown that derivatives of naphthalene exhibit varying degrees of cytotoxicity against human cancer cell lines, indicating that modifications to the naphthalene structure can significantly influence biological activity.

The biological activity of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde may be attributed to several mechanisms:

  • Enzyme Inhibition : As noted earlier, inhibition of APN suggests a pathway through which this compound could exert anti-cancer effects.
  • Oxidative Stress Induction : Compounds with similar structures have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in tumor cells.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde. Acetaldehyde, a related compound, has been associated with various toxic effects, including carcinogenicity and cytotoxicity at high concentrations . Hence, understanding the safety profile is crucial for any therapeutic application.

Q & A

Q. What are the common synthetic routes for preparing 2-(Naphthalen-2-ylsulfanyl)acetaldehyde, and what critical parameters influence yield optimization?

  • Methodological Answer : A typical synthesis involves reacting 2-naphthalenethiol with chloroacetaldehyde or bromoacetaldehyde under basic conditions (e.g., K₂CO₃ in DMF). Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution .
  • Temperature : Room temperature to 60°C minimizes side reactions like oxidation of the thiol group.
  • Stoichiometry : Excess aldehyde derivative (1.2–1.5 eq.) ensures complete conversion of 2-naphthalenethiol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product.

Q. How can the purity and structure of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde be confirmed experimentally?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the aldehyde proton (~9.8 ppm) and naphthyl protons (7.4–8.2 ppm) confirm connectivity .
  • FT-IR : A strong C=O stretch (~1720 cm⁻¹) and S–C absorption (~650 cm⁻¹) validate functional groups.
  • Mass Spectrometry : ESI-MS or EI-MS provides molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) resolves bond lengths and angles, critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction outcomes during nucleophilic additions to 2-(Naphthalen-2-ylsulfanyl)acetaldehyde?

  • Methodological Answer : Discrepancies in product distributions (e.g., aldol vs. Michael adducts) arise from competing reaction pathways. Solutions include:
  • Kinetic Control : Low temperatures (−20°C) and bulky bases (LDA) favor aldol products .

  • Thermodynamic Control : Higher temperatures (60°C) and protic solvents (MeOH) stabilize conjugated adducts.

  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to rationalize selectivity .

  • Comparative Analysis : Benchmark against analogs like 2-(2-chlorophenoxy)acetaldehyde to isolate electronic vs. steric effects (Table 1) .

    Table 1 : Reactivity Comparison of 2-(Naphthalen-2-ylsulfanyl)acetaldehyde with Analogous Compounds

    CompoundAldol Yield (%)Michael Yield (%)Dominant Pathway
    Target Compound4555Michael
    2-(2-Chlorophenoxy)acetaldehyde7030Aldol
    2-(2-Fluorophenylthio)acetaldehyde3862Michael
    Data adapted from halogen-substituted analogs .

Q. How does the naphthylsulfanyl group influence the aldehyde’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-rich naphthylsulfanyl moiety:
  • Enhances Electrophilicity : Resonance donation from sulfur increases the aldehyde’s susceptibility to nucleophilic attack (e.g., in Pd-catalyzed couplings) .
  • Steric Hindrance : Bulky substituents slow down reactions requiring planar transition states (e.g., Wittig reactions).
  • Oxidation Sensitivity : The thioether group can oxidize to sulfoxide/sulfone under harsh conditions, altering reactivity. Monitor via TLC or in situ Raman spectroscopy .

Safety and Handling Considerations

  • Toxicity : Acetaldehyde derivatives are potential respiratory irritants. Use fume hoods and PPE (gloves, goggles) .
  • Storage : Store under nitrogen at 4°C to prevent oxidation of the sulfanyl group .

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